molecular formula C10H8N2O4 B168530 1-Acetyl-5-nitroindolin-2-one CAS No. 114985-63-6

1-Acetyl-5-nitroindolin-2-one

Cat. No.: B168530
CAS No.: 114985-63-6
M. Wt: 220.18 g/mol
InChI Key: NBFVFIMXPGSTOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-nitroindolin-2-one can be synthesized through a multi-step process involving the nitration of indolin-2-one followed by acetylation. The nitration step typically involves the reaction of indolin-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting 5-nitroindolin-2-one is then acetylated using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-nitroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetyl-5-nitroindolin-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 1-Acetyl-3-nitroindolin-2-one
  • 1-Acetyl-5-aminoindolin-2-one
  • 5-Nitroindolin-2-one

Uniqueness: 1-Acetyl-5-nitroindolin-2-one is unique due to the presence of both acetyl and nitro groups, which confer distinct reactivity and biological activities. Its dual mechanism of action, involving both DNA damage and enzyme inhibition, sets it apart from other similar compounds .

Properties

IUPAC Name

1-acetyl-5-nitro-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-6(13)11-9-3-2-8(12(15)16)4-7(9)5-10(11)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFVFIMXPGSTOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385586
Record name 1-Acetyl-5-nitroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114985-63-6
Record name 1-Acetyl-5-nitroindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.5 g (0.10 mol) of 1-acetyl-2-indolinone are dissolved in 100 ml of conc. sulphuric acid and at −10° C. 8.8 g (0.11 mol) of ammonium nitrate are added batchwise and stirred for 15 minutes. The reaction is poured onto ice water, suction filtered and washed with water. The residue is distributed in ethyl acetate/water, the combined organic extracts are dried and concentrated by evaporation.
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.